2-NP-AOZ-d4
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Overview
Description
2-NP-AOZ-d4, also known as 3-(2-Nitrobenzylidenamino)-2-oxazolidinone-d4, is a deuterium-labeled compound used primarily as an analytical standard. It is a derivative of 2-NP-AOZ, which is a metabolite of the antibiotic furazolidone. The compound is often used in the quantification and analysis of nitrofuran metabolites in various food samples, such as shrimp, poultry meat, fish, honey, and milk .
Mechanism of Action
Target of Action
The primary target of 2-NP-AOZ-d4 is AOZ, a tissue-bound metabolite of Furazolidone . Furazolidone is an antimicrobial agent that has been used in veterinary medicine and aquaculture . The compound this compound is a deuterated derivative of 2-NP-AOZ, which is used specifically for the determination of AOZ residues .
Mode of Action
It is known that this compound is a deuterated compound of 2-np-aoz, which is a 2-nitrophenyl derivative of aoz . As a deuterated compound, this compound would have similar chemical properties to 2-NP-AOZ but with altered physical properties due to the presence of deuterium atoms. This could potentially affect its interaction with its targets.
Result of Action
It is known that this compound is used as an internal standard for the quantification and analysis of aoz residues . This suggests that the compound may be used in analytical procedures to detect and measure AOZ residues in various samples.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NP-AOZ-d4 involves the incorporation of deuterium atoms into the molecular structure of 2-NP-AOZ. The general synthetic route includes the following steps:
Formation of the oxazolidinone ring: This is typically achieved through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the nitrobenzylidene group: This step involves the condensation of the oxazolidinone with 2-nitrobenzaldehyde in the presence of a suitable catalyst.
Deuterium labeling: The final step involves the exchange of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents or solvents under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization, chromatography, or distillation .
Chemical Reactions Analysis
Types of Reactions
2-NP-AOZ-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazolidinone derivatives.
Scientific Research Applications
2-NP-AOZ-d4 is widely used in scientific research for various applications:
Chemistry: Used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the quantification of nitrofuran metabolites.
Biology: Employed in studies involving the metabolism and detection of nitrofuran antibiotics in biological samples.
Medicine: Used in pharmacokinetic studies to understand the distribution and elimination of nitrofuran antibiotics in the body.
Industry: Applied in food safety testing to detect residues of nitrofuran antibiotics in food products.
Comparison with Similar Compounds
2-NP-AOZ-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:
2-NP-AOZ: The non-deuterated form of this compound, used for similar analytical purposes.
AOZ-d4: Another deuterium-labeled derivative of AOZ, used in the detection of nitrofuran metabolites.
2-NP-AMOZ: A related compound used in the analysis of nitrofuran metabolites.
These compounds share similar applications but differ in their specific molecular structures and labeling, which can affect their analytical performance and suitability for different types of studies.
Properties
CAS No. |
1007478-57-0 |
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Molecular Formula |
C10H9N3O4 |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
4,4,5,5-tetradeuterio-3-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9N3O4/c14-10-12(5-6-17-10)11-7-8-3-1-2-4-9(8)13(15)16/h1-4,7H,5-6H2/b11-7-/i5D2,6D2 |
InChI Key |
OHYXOGZWSSNLON-KGRNULLJSA-N |
SMILES |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C\C2=CC=CC=C2[N+](=O)[O-])([2H])[2H])[2H] |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] |
Synonyms |
3-[[(2-Nitrophenyl)methylene]amino]-2-oxazolidinone-d4; 3-[(o-Nitrobenzylidene)_x000B_amino]-2-oxazolidinone-d4; |
Origin of Product |
United States |
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